

# Application Notes and Protocols for Cell-Based Screening of ABBV-4083 Analogs

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## Compound of Interest

Compound Name: ABBV-4083

Cat. No.: B3324188

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## Introduction

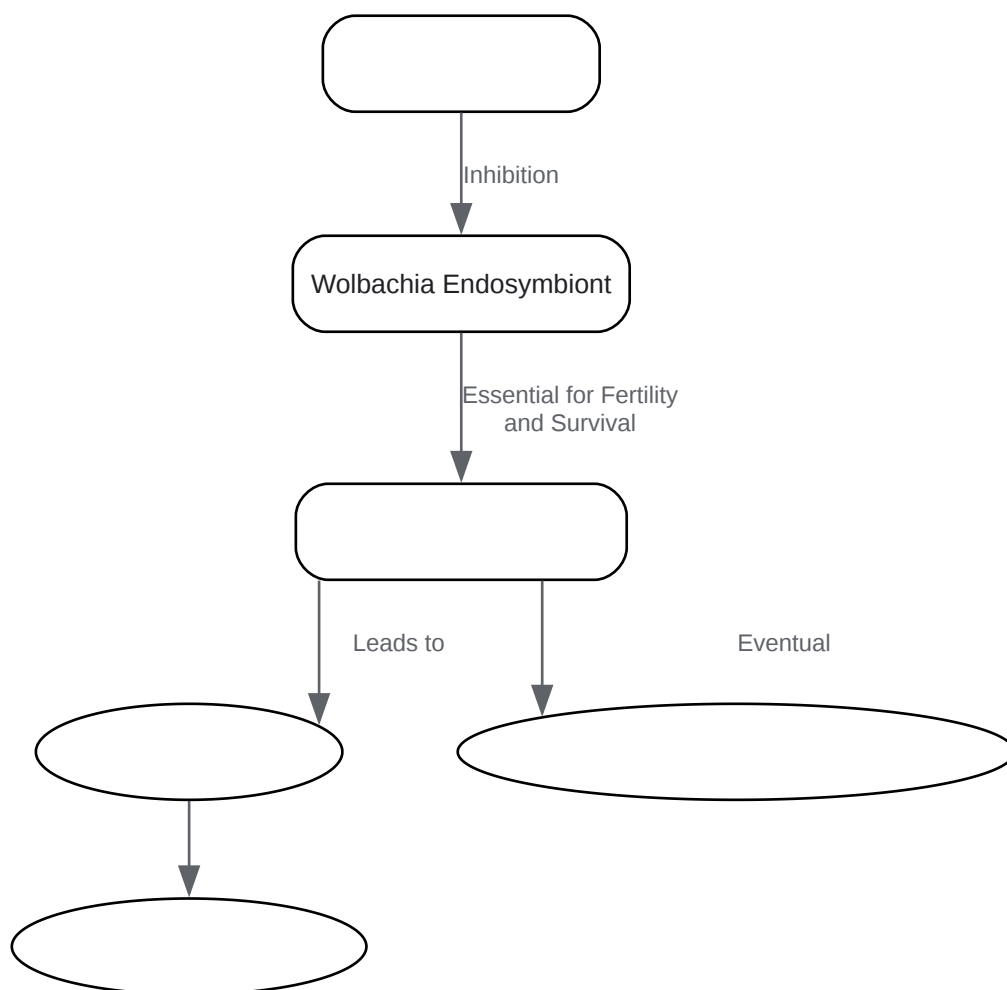
**ABBV-4083**, also known as flubentylosin, is a novel semi-synthetic analog of the macrolide antibiotic Tylosin A. It has demonstrated potent and selective activity against Wolbachia, an endosymbiotic bacterium essential for the fertility and survival of filarial nematodes responsible for onchocerciasis (River Blindness) and lymphatic filariasis (Elephantiasis).[1][2][3] The therapeutic strategy for **ABBV-4083** is not to directly target the parasitic worm, but to eliminate its essential bacterial partner, leading to a gradual sterilization and eventual death of the adult worm.[1] This indirect mechanism of action is considered to have a better safety profile, reducing the risk of severe adverse reactions associated with the rapid death of adult worms.[1]

These application notes provide detailed protocols for robust and high-throughput cell-based assays designed to screen and characterize analogs of **ABBV-4083** for their anti-Wolbachia potency and cellular toxicity. The primary assays described are a High-Content Imaging (HCI) assay for quantifying Wolbachia depletion and a quantitative Polymerase Chain Reaction (qPCR) assay for orthogonal validation. A standard cytotoxicity assay is also included to assess the selectivity of the compounds.

## Mechanism of Action of ABBV-4083

**ABBV-4083** acts by inhibiting the growth and proliferation of Wolbachia bacteria residing within the filarial worm's tissues. The depletion of Wolbachia has a profound impact on the worm's

reproductive capabilities and long-term viability. This ultimately leads to a reduction in microfilariae, the larval stage of the worm responsible for disease transmission.



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Mechanism of action of **ABBV-4083** analogs.

## Data Presentation: In Vitro Anti-Wolbachia Activity of **ABBV-4083** and Analogs

The following table summarizes the in vitro anti-Wolbachia activity (EC<sub>50</sub>) of representative Tylosin A analogs, including **ABBV-4083**, determined using a high-content imaging assay in a Wolbachia-infected insect cell line.

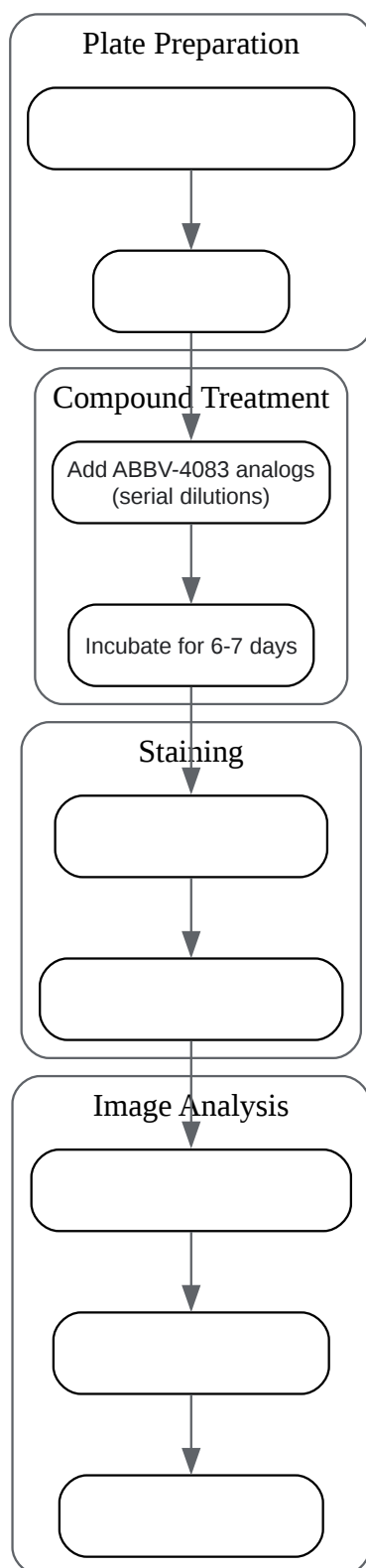
Compound	R Group at 4"-position	Wolbachia EC50 (μM)
Tylosin A	-OH	0.088
Analog 1	-O-benzyl	0.021
Analog 2	-O-(4-fluorobenzyl)	0.019
ABBV-4083	-O-(4-fluorobenzyl)	0.019
Analog 3	-O-(4-chlorobenzyl)	0.017
Analog 4	-O-(4-methylbenzyl)	0.020
Analog 5	-O-(4-methoxybenzyl)	0.025
Doxycycline	N/A (Control)	0.020

## Experimental Protocols

### High-Content Imaging (HCI) Assay for Anti-Wolbachia Activity

This assay provides a high-throughput method for quantifying the reduction of Wolbachia in a host cell line following compound treatment.

Workflow Diagram:



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Workflow for the High-Content Imaging (HCI) assay.

#### Materials:

- Wolbachia-infected Aedes albopictus C6/36 cell line (ATCC CRL-1660)
- Leibovitz's L-15 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids
- 384-well black, clear-bottom imaging plates
- **ABBV-4083** analogs and control compounds (e.g., Doxycycline, Rifampicin)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- SYTO 11 Green Fluorescent Nucleic Acid Stain
- High-content imaging system (e.g., PerkinElmer Operetta)

#### Protocol:

- Cell Seeding:
  - Culture C6/36 cells infected with Wolbachia in L-15 medium at 26°C without CO<sub>2</sub>.
  - Trypsinize and resuspend the cells to a concentration of  $1 \times 10^5$  cells/mL.
  - Seed 40  $\mu$ L of the cell suspension (4,000 cells/well) into 384-well imaging plates.
  - Incubate the plates for 24 hours at 26°C.
- Compound Addition:
  - Prepare serial dilutions of **ABBV-4083** analogs and control compounds in L-15 medium. The final DMSO concentration should not exceed 0.5%.

- Add 10  $\mu$ L of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (Doxycycline) wells.
- Incubate the plates for 6-7 days at 26°C.
- Staining:
  - Carefully remove the medium from the wells.
  - Fix the cells by adding 50  $\mu$ L of 4% PFA per well and incubating for 20 minutes at room temperature.
  - Wash the wells twice with 100  $\mu$ L of PBS.
  - Prepare a staining solution of SYTO 11 (e.g., 1  $\mu$ M) in PBS.
  - Add 50  $\mu$ L of the staining solution to each well and incubate for 30 minutes at room temperature, protected from light.
  - Wash the wells twice with 100  $\mu$ L of PBS. Leave 50  $\mu$ L of PBS in each well for imaging.
- Image Acquisition and Analysis:
  - Acquire images using a high-content imaging system with appropriate filter sets for SYTO 11.
  - Use image analysis software to identify cell nuclei and quantify the intracellular texture or intensity of SYTO 11 staining, which corresponds to the Wolbachia load.
  - Calculate the percentage of Wolbachia reduction relative to the vehicle control.
  - Plot the percentage of reduction against the compound concentration and determine the EC50 value using a non-linear regression model.

## Quantitative PCR (qPCR) Assay for Wolbachia Quantification

This assay serves as an orthogonal method to confirm the findings from the HCl screen by quantifying the reduction in Wolbachia DNA.

Materials:

- Treated cells from a parallel plate to the HCl assay
- DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)
- Primers and probes for a single-copy Wolbachia gene (e.g., *ftsZ*) and a host cell housekeeping gene (e.g., actin or RpS6).
- qPCR master mix
- Real-time PCR instrument

Protocol:

- DNA Extraction:
  - Lyse the cells from each well and extract total DNA according to the manufacturer's protocol of the chosen DNA extraction kit.
  - Elute the DNA in an appropriate volume (e.g., 50  $\mu$ L).
- qPCR Reaction Setup:
  - Prepare a qPCR master mix containing the qPCR mix, forward and reverse primers for the Wolbachia target gene, and the corresponding probe.
  - Prepare a separate master mix for the host cell housekeeping gene.
  - Add a standardized amount of DNA template to each reaction well.
  - Include no-template controls for each primer/probe set.
- qPCR Cycling and Data Analysis:

- Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
- Determine the cycle threshold (Ct) values for both the Wolbachia and host genes.
- Calculate the relative quantification of Wolbachia DNA using the  $\Delta\Delta C_t$  method, normalizing the Wolbachia gene Ct values to the host gene Ct values and comparing to the vehicle control.

## Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is crucial to assess the cytotoxicity of the compounds and ensure that the observed reduction in Wolbachia is not due to general host cell death.

Materials:

- Treated cells from a parallel plate
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Opaque-walled multi-well plates
- Luminometer

Protocol:

- Assay Procedure:
  - Equilibrate the CellTiter-Glo® reagent to room temperature.
  - Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
  - Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
  - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.



- Data Measurement:
  - Measure the luminescence using a plate-reading luminometer.
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Determine the CC50 (50% cytotoxic concentration) value for each compound.

## Conclusion

The described cell-based assays provide a comprehensive platform for the in vitro screening and characterization of **ABBV-4083** analogs. The high-content imaging assay offers a robust and high-throughput primary screen, while the qPCR assay serves as a reliable orthogonal validation method. Concurrently assessing cytotoxicity is essential for identifying compounds with a selective anti-Wolbachia effect. These protocols will enable researchers to efficiently identify and advance promising new candidates for the treatment of filarial diseases.

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## References

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